molecular formula C11H14N2O6 B1254396 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxopyridine-3-carboxamide

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxopyridine-3-carboxamide

Cat. No.: B1254396
M. Wt: 270.24 g/mol
InChI Key: MNWCUETVRXKWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ribosyl-4-pyridone-3-carboxamide is a member of 4-pyridones and a pyridinecarboxamide.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    A variety of synthesis techniques have been developed for compounds structurally related to 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxopyridine-3-carboxamide. These include multi-step synthesis processes involving condensation reactions and hydrolysis, as detailed in the synthesis of related compounds (Talupur, Satheesh, & Chandrasekhar, 2021). Another study highlighted the synthesis of derivatives using succinyl cyanide, characterized by spectroscopic methods and X-ray crystallography (Wiedemann & Grohmann, 2009).

  • Chemical Characterization

    The structural and conformational properties of related compounds have been investigated using techniques like X-ray diffraction analysis and spectroscopic methods. These studies provide crucial insights into the molecular structure and stability of these compounds (Banerjee et al., 2002).

Biological Evaluation

  • Antimicrobial and Antioxidant Activities

    Compounds with similar structures have been evaluated for their antimicrobial and antioxidant properties. For example, a series of derivatives demonstrated potent antioxidant activity, some even surpassing well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

  • Potential in Cancer Research

    Certain derivatives have shown promise in cancer research, particularly in molecular docking studies related to tubulin inhibition, which is a significant target in cancer therapy (Jayarajan et al., 2019).

  • Investigation in HIV Research

    The metabolic fate and excretion balance of similar compounds have been studied, with particular focus on their role in the development of inhibitors for the treatment of HIV, demonstrating the versatility of these compounds in various therapeutic areas (Monteagudo et al., 2007).

Properties

Molecular Formula

C11H14N2O6

Molecular Weight

270.24 g/mol

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxopyridine-3-carboxamide

InChI

InChI=1S/C11H14N2O6/c12-10(18)5-3-13(2-1-6(5)15)11-9(17)8(16)7(4-14)19-11/h1-3,7-9,11,14,16-17H,4H2,(H2,12,18)

InChI Key

MNWCUETVRXKWHC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C(C1=O)C(=O)N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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